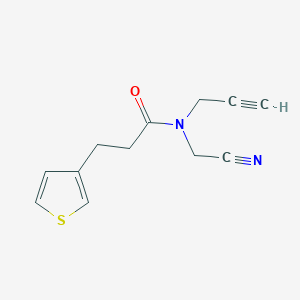
2-(Oxan-4-yloxy)acetic acid
Übersicht
Beschreibung
“2-(Oxan-4-yloxy)acetic acid” is a chemical compound1. However, detailed information about this specific compound is not readily available in the literature.
Synthesis Analysis
There is no specific information available on the synthesis of “2-(Oxan-4-yloxy)acetic acid”. However, acetic acid synthesis is a well-studied field. One common method is the carbonylation of methanol2. Another method involves the analysis of organic acids in aqueous samples3.Molecular Structure Analysis
The molecular structure of “2-(Oxan-4-yloxy)acetic acid” is not explicitly mentioned in the available literature. However, understanding the structure of similar compounds can provide insights3.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “2-(Oxan-4-yloxy)acetic acid”. However, acetic acid is known to undergo various reactions, such as reacting with potassium carbonate4.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Oxan-4-yloxy)acetic acid” are not explicitly mentioned in the available literature. However, similar compounds like acetic acid have well-documented properties, such as density, color, hardness, melting and boiling points, and electrical conductivity6.Wissenschaftliche Forschungsanwendungen
1. Light Assisted Production of Acetic Acid
- Summary of Application : This research describes a photocatalytic approach for the synthesis of acetic acid from methanol and CO2 under ambient reaction conditions without using molecular hydrogen .
- Methods of Application : The maximum conversion of methanol achieved is 60% with a selectivity of 81% towards acetic acid using an octa-sulfur bound cobalt phthalocyanine (CoPc/S8) photocatalyst without an additional sacrificial electron donor .
- Results or Outcomes : The developed methodology represents a potentially exciting approach for synthesizing acetic acid utilizing CO2 in a sustainable manner .
2. Safety Assessment of Perfluoro {acetic acid, 2- [ (5-methoxy-1,3-dioxolan-4-yl)oxy]}, Ammonium Salt
- Summary of Application : This scientific opinion of EFSA deals with the safety assessment of perfluoro {acetic acid, 2- [ (5-methoxy-1,3-dioxolan-4-yl)oxy]}, ammonium salt, CAS No 1190931-27-1, for use as a polymer production aid during the manufacture of fluoropolymers .
- Methods of Application : Specific migration of the substance and the two degradation products in polytetrafluoroethylene film were determined .
- Results or Outcomes : The CEF Panel concluded there is no safety concern for the consumer if the substance is only to be used as a polymer production aid during the manufacture of fluoropolymers which are produced under high temperature conditions of at least 370 °C and intended for repeated use in contact with all types of foodstuffs under all contact conditions .
Safety And Hazards
The safety and hazards associated with “2-(Oxan-4-yloxy)acetic acid” are not explicitly mentioned in the available literature. However, acetic acid is known to be a flammable liquid and vapor and can cause severe skin burns and eye damage7.
Zukünftige Richtungen
The future directions of research on “2-(Oxan-4-yloxy)acetic acid” are not explicitly mentioned in the available literature. However, there is considerable interest in biorefining strategies converting biomass into biofuels and platform chemicals8.
Please note that this analysis is based on the limited information available and may not fully cover all aspects of “2-(Oxan-4-yloxy)acetic acid”. Further research and studies are needed to provide a comprehensive understanding of this compound.
Eigenschaften
IUPAC Name |
2-(oxan-4-yloxy)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c8-7(9)5-11-6-1-3-10-4-2-6/h6H,1-5H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDMKMJATGCDPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Oxan-4-yloxy)acetic acid | |
CAS RN |
160251-58-1 | |
| Record name | 2-(oxan-4-yloxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2893222.png)

![4,7-dimethyl-6-(oxolan-2-ylmethyl)-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2893224.png)

![1-(4-ethylphenyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2893229.png)

![N-(3-chlorophenyl)-2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2893231.png)
![4-((1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide](/img/structure/B2893233.png)
![N-[(1R,2R)-2-Hydroxycyclohexyl]-N-[(3-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2893234.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2893236.png)



